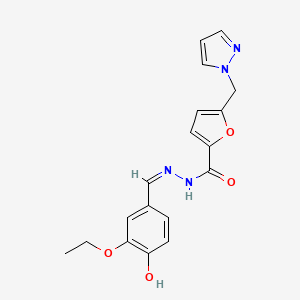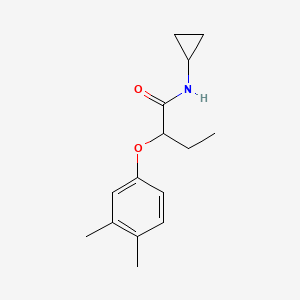
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as ethyl-3-ethoxy-4-hydroxybenzylideneaminofuran-2-carbohydrazide, and it has a molecular formula of C18H19N5O4.
Mechanism of Action
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In fungi and bacteria, it can disrupt cell membranes and inhibit metabolic processes. In plants, it can regulate growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in lab experiments include its potential as a versatile compound with various applications in different fields. Its synthetic method is also relatively simple and straightforward. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. In medicine, further studies can be conducted to investigate its potential as an anticancer, antifungal, and antibacterial agent. In agriculture, more research can be done to explore its potential as a plant growth regulator and as a pesticide. In material science, further studies can be conducted to investigate its potential as a corrosion inhibitor and as a dye. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with furoylhydrazine in the presence of acetic acid and ethanol. The resulting product is then reacted with 1H-pyrazole-1-carboxaldehyde in the presence of sodium ethoxide to yield the final product.
Scientific Research Applications
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, it has been investigated for its potential use as a corrosion inhibitor and as a dye.
Properties
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-2-25-17-10-13(4-6-15(17)23)11-19-21-18(24)16-7-5-14(26-16)12-22-9-3-8-20-22/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXYTRCXANTIX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate](/img/structure/B6131944.png)
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)

![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
